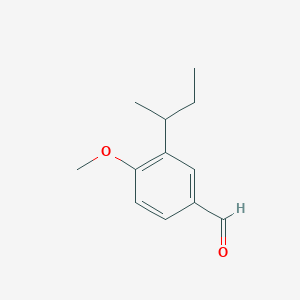

3-(Sec-butyl)-4-methoxybenzaldehyde

Descripción general

Descripción

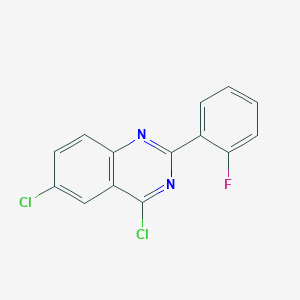

“3-(Sec-butyl)-4-methoxybenzaldehyde” is a complex organic compound. The “sec-butyl” part refers to a butyl group (four carbon alkyl group) attached at the secondary carbon . The “4-methoxybenzaldehyde” suggests a benzaldehyde derivative where a methoxy group (-OCH3) is attached at the 4th position of the benzene ring.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 5-bromo-3-sec-butyl-6-methyluracil involves condensation, cyclization, and bromination with a total yield of 60% . The synthesis process involves reacting sec-butylamine with solid phosgene to give an isocyanate ester, which is then reacted with methyl 3-aminocrotoacitate to produce uracil in the presence of sodium methoxide as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by a benzaldehyde core, a methoxy group at the 4th position, and a sec-butyl group at the 3rd position. The sec-butyl group would have a structure similar to that of sec-butyl acetate, which has a molecular weight of 116.1583 .Chemical Reactions Analysis

The chemical reactions involving sec-butyl groups can be complex. A study on the high-temperature reactions of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) revealed that these reactions involve the formation of highly energized adducts by the addition of H, CH3, or C2H5 to the butyl radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Aplicaciones Científicas De Investigación

1. Catalytic Activity in Reduction and Etherification Processes

3-(Sec-butyl)-4-methoxybenzaldehyde is utilized in catalytic activities, particularly in the Meerwein–Ponndorf–Verley (MPV) reduction and subsequent etherification reactions. Studies have shown that in processes involving 4-methoxybenzaldehyde and secondary alcohols, such as 2-butanol, a tandem process of MPV reduction followed by etherification occurs, leading to the formation of 4-methoxybenzyl sec-butyl ether. This illustrates the compound's potential in facilitating complex chemical transformations (Popovych et al., 2018).

2. Antioxidant Activity

Synthesis and evaluation of antioxidant activities of derivatives of 4-methoxybenzaldehyde, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have been conducted. These studies have shown significant antioxidant properties in these derivatives, highlighting the potential of this compound in the development of antioxidant agents (Rijal, Haryadi & Anwar, 2022).

3. Spectroscopic and Structural Investigations

Spectroscopic and structural investigations of compounds related to 4-methoxybenzaldehyde, such as 4-hexyloxy-3-methoxybenzaldehyde, have been conducted using techniques like FTIR, NMR, and UV-Vis spectroscopy. These studies contribute to our understanding of the molecular structure and properties of such compounds, which is crucial for their application in various scientific fields (Abbas, Gökce & Bahçelī, 2016).

4. Synthesis of Schiff Bases

Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (a derivative of 4-methoxybenzaldehyde) have been synthesized for qualitative studies. These compounds are significant in green chemistry and have been analyzed using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry methods, demonstrating their potential in various chemical processes (Chigurupati et al., 2017).

Mecanismo De Acción

The mechanism of action of “3-(Sec-butyl)-4-methoxybenzaldehyde” would depend on its specific use. For instance, a compound with a similar sec-butyl group, 3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5), belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .

Safety and Hazards

The safety and hazards associated with “3-(Sec-butyl)-4-methoxybenzaldehyde” would depend on its specific properties. For instance, a compound with a similar sec-butyl group, 4-tert-Butylcyclohexanone, is classified as Acute toxicity, Oral (Category 4), Short-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 3), H302, H402, H412 .

Direcciones Futuras

The future directions for “3-(Sec-butyl)-4-methoxybenzaldehyde” could involve exploring its potential applications in various fields. For instance, butylbenzene, a member of the alkylbenzene family, is a chemical compound characterized by a benzene ring substituted with a butyl group. It has several different isomers, each exhibiting unique properties and uses .

Propiedades

IUPAC Name |

3-butan-2-yl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9(2)11-7-10(8-13)5-6-12(11)14-3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBNYMVJDIRCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)

![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)

![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)